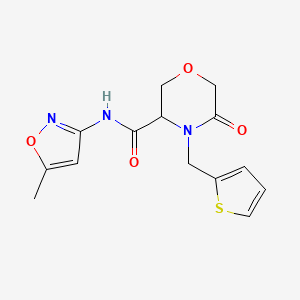
N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its structural features, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's structure comprises several key functional groups that contribute to its biological activity:
- Isoxazole Ring : Known for its antimicrobial properties.
- Morpholine Moiety : Often associated with various pharmacological effects.
- Thiophene Group : Exhibits anticancer activity.
The combination of these moieties suggests that the compound may interact with multiple biological targets, enhancing its therapeutic potential.
| Structural Feature | Biological Activity |
|---|---|
| Isoxazole | Antimicrobial |
| Morpholine | Anticancer |
| Thiophene | Antidiabetic |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to pain and inflammation.
- Cytokine Regulation : The compound may modulate the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions.
Biological Activity Studies
Several studies have highlighted the biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and shown promising results in inhibiting growth.
- Anticancer Properties : Preliminary studies suggest that the thiophene moiety contributes to anticancer effects by inducing apoptosis in cancer cell lines. Specific assays have demonstrated increased cell death in treated cells compared to controls.
- Anti-inflammatory Effects : The compound's ability to modulate cytokine production has been explored in vitro, showing potential for treating inflammatory diseases by reducing levels of inflammatory markers.
Case Studies and Research Findings
A selection of case studies provides insights into the efficacy and potential applications of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antibacterial properties.
-
Research on Anticancer Effects :
- In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with a reduction in cell viability observed at concentrations as low as 10 µM.
-
Inflammation Model Study :
- In a mouse model of acute inflammation, treatment with the compound led to a significant decrease in IL-6 and TNF-alpha levels compared to untreated controls, suggesting its potential role in managing inflammatory responses.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-9-5-12(16-21-9)15-14(19)11-7-20-8-13(18)17(11)6-10-3-2-4-22-10/h2-5,11H,6-8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCIWSADMIYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














